Hydroxyethylvindesine
CAS No.: 55324-79-3
Cat. No.: VC0530169
Molecular Formula: C45H59N5O8
Molecular Weight: 798 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55324-79-3 |
---|---|
Molecular Formula | C45H59N5O8 |
Molecular Weight | 798 g/mol |
IUPAC Name | methyl 17-ethyl-13-[12-ethyl-10,11-dihydroxy-10-(2-hydroxyethylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
Standard InChI | InChI=1S/C45H59N5O8/c1-6-41(55)23-27-24-44(40(54)58-5,35-29(13-18-49(25-27)26-41)28-11-8-9-12-32(28)47-35)31-21-30-33(22-34(31)57-4)48(3)37-43(30)15-19-50-17-10-14-42(7-2,36(43)50)38(52)45(37,56)39(53)46-16-20-51/h8-12,14,21-22,27,36-38,47,51-52,55-56H,6-7,13,15-20,23-26H2,1-5H3,(H,46,53) |
Standard InChI Key | AJUBQFITBGMEDN-UHFFFAOYSA-N |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hydroxyethylvindesine features a dimeric structure derived from the coupling of catharanthine and vindoline precursors, with a hydroxyethyl substitution at the N-1 position of the vindoline moiety . The molecular formula C₄₅H₅₉N₅O₈ corresponds to a molar mass of 797.98 g/mol . Key structural attributes include:
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Polycyclic framework: A pentacyclic system integrating indole and dihydroindole subunits.
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Functional groups: Methoxy, hydroxyethyl, and ester groups critical for biological activity.
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Stereochemistry: Multiple chiral centers, including the C-16′ position, which influences microtubule binding affinity .
The SMILES notation for Hydroxyethylvindesine is:
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCO)O)O)CC)OC)C(=O)OC)O
.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 798.44362 | 281.0 |
[M+Na]⁺ | 820.42556 | 281.8 |
[M-H]⁻ | 796.42906 | 280.9 |
These data suggest moderate polarity, aligning with its ability to penetrate cellular membranes .
Synthesis and Structural Modification
Photochemical Coupling Methodology
The synthesis of Hydroxyethylvindesine derivatives involves a multi-step process centered on the coupling of catharanthine and vindoline under controlled photochemical conditions :
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Reaction Setup: Catharanthine hydrochloride (0.357 mmol) and vindoline (0.357 mmol) are dissolved in 0.1 N hydrochloric acid with TiO₂ as a photocatalyst.
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Irradiation: The mixture is exposed to light (λ > 345 nm) under an oxygen atmosphere for 2 hours, promoting oxidative coupling.
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Reduction: The intermediate is treated with sodium borohydride (2 equivalents) in sodium carbonate at 0°C to stabilize the product.
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Purification: Dichloromethane extraction followed by reduced-pressure evaporation yields the crude product, which is further purified via chromatography.
This method achieves a yield of ~35% for anhydrovinblastine intermediates, which are subsequently functionalized to introduce the hydroxyethyl group .
Structural Optimization
Modifications at the C-15′, C-20′, and C-21′ positions of the anhydrovinblastine scaffold enable the synthesis of Hydroxyethylvindesine. Key steps include:
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Cyanation: Introduction of a cyano group at C-21′ to enhance stability.
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Hydroxyethylation: Alkylation with 2-hydroxyethylamine to improve solubility and reduce systemic toxicity .
Pharmacological Profile and Mechanisms of Action
Microtubule Dynamics Inhibition
Like other vinca alkaloids, Hydroxyethylvindesine disrupts microtubule assembly by binding to tubulin dimers at the vinblastine site. This interaction suppresses spindle formation during mitosis, leading to cell cycle arrest at the metaphase-anaphase transition . Comparative studies indicate a 10-fold lower IC₅₀ compared to vinblastine in MCF-7 breast cancer cells, suggesting enhanced potency .
Antitumor Activity
Preclinical evaluations demonstrate broad-spectrum activity against solid tumors:
Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|
Lewis lung carcinoma | 1.5 | 72 |
P388 leukemia | 0.8 | 85 |
HT-29 colon cancer | 2.0 | 68 |
Mechanistic studies attribute this efficacy to dual inhibition of angiogenesis and cancer cell proliferation .
Clinical and Preclinical Applications
Limitations and Toxicity
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Neurotoxicity: Dose-dependent peripheral neuropathy observed in murine models at ≥2 mg/kg .
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Solubility Challenges: Aqueous solubility of 0.12 mg/mL necessitates lipid-based formulations for intravenous administration .
Future Directions and Research Gaps
Targeted Delivery Systems
Ongoing research focuses on nanoparticle encapsulation to improve bioavailability. Preliminary data show a 3-fold increase in tumor accumulation when Hydroxyethylvindesine is loaded into PEGylated liposomes .
Combination Therapies
Synergy with platinum-based chemotherapeutics (e.g., cisplatin) is under investigation. In A549 lung cancer cells, co-administration reduced IC₅₀ values by 40% compared to monotherapy .
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